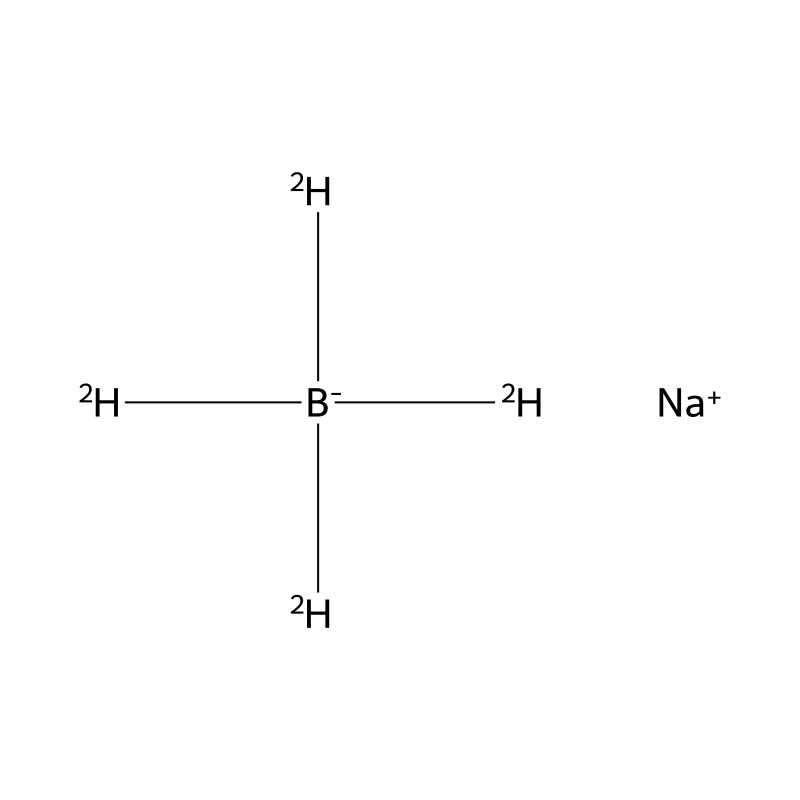Sodium borodeuteride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Isotope Labeling and Tracing
Sodium borodeuteride is a key reagent for introducing deuterium (²H) atoms into organic molecules. This process, known as deuteration, is crucial for studying various biological and chemical processes.
Mechanism
During a reaction, the four deuterium atoms in NaBD₄ can replace hydrogen atoms (¹H) in the target molecule. This substitution allows scientists to track the molecule's pathway and interactions within complex systems, such as metabolic pathways in living organisms .
Applications
Deuterium labeling with NaBD₄ has diverse applications in fields like:
Selective Reduction Reactions
Sodium borodeuteride acts as a powerful reducing agent in organic synthesis. It readily reacts with various functional groups, particularly carbonyls (C=O), to convert them to corresponding alcohols (C-OH).
Mechanism
NaBD₄ donates a hydride ion (H⁻) to the carbonyl group, breaking the double bond and forming an alcohol. This reduction is often selective, meaning it can target specific functional groups while leaving others unaffected .
Applications
The selective reduction capabilities of NaBD₄ make it indispensable for synthesizing various organic compounds, including:
GHS Hazard Statements
H260 (89.13%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (10.87%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.65%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Acute Toxic








